molecular formula C12H15NO2 B1599462 3-(Morpholinomethyl)benzaldehyde CAS No. 446866-83-7

3-(Morpholinomethyl)benzaldehyde

Cat. No.: B1599462
CAS No.: 446866-83-7
M. Wt: 205.25 g/mol
InChI Key: KMYNYFKOOXFQGB-UHFFFAOYSA-N
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Description

3-(Morpholinomethyl)benzaldehyde: is an organic compound with the molecular formula C12H15NO2 . It consists of a benzaldehyde moiety substituted with a morpholinomethyl group at the third position. This compound is of interest due to its versatile applications in organic synthesis and potential biological activities.

Scientific Research Applications

3-(Morpholinomethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

Biochemical Analysis

Cellular Effects

Some morpholine derivatives have demonstrated antimalarial and antiproliferative activities , suggesting that 3-(Morpholinomethyl)benzaldehyde may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Morpholinomethyl)benzaldehyde can be synthesized through the Mannich reaction, which involves the condensation of formaldehyde, morpholine, and benzaldehyde. The reaction typically proceeds under acidic conditions, often using hydrochloric acid as a catalyst. The general reaction scheme is as follows:

Benzaldehyde+Morpholine+FormaldehydeThis compound\text{Benzaldehyde} + \text{Morpholine} + \text{Formaldehyde} \rightarrow \text{this compound} Benzaldehyde+Morpholine+Formaldehyde→this compound

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Morpholinomethyl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: 3-(Morpholinomethyl)benzoic acid.

    Reduction: 3-(Morpholinomethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives.

Comparison with Similar Compounds

    Benzaldehyde: The parent compound, which lacks the morpholinomethyl group.

    4-(Morpholinomethyl)benzaldehyde: A positional isomer with the morpholinomethyl group at the fourth position.

    3-(Piperidin-1-ylmethyl)benzaldehyde: A similar compound where the morpholine ring is replaced by a piperidine ring.

Uniqueness: 3-(Morpholinomethyl)benzaldehyde is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. The morpholine ring enhances the solubility and bioavailability of the compound, making it a valuable intermediate in drug design and synthesis.

Properties

IUPAC Name

3-(morpholin-4-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-10-12-3-1-2-11(8-12)9-13-4-6-15-7-5-13/h1-3,8,10H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYNYFKOOXFQGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428194
Record name 3-(morpholin-4-ylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446866-83-7
Record name 3-(morpholin-4-ylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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